| Biological Activity | Proposed Mechanism of Action (MoA) | Experimental Model | Key Findings |
|---|---|---|---|
| Anti-senescence [1] | Reduces ROS; restores mitochondrial function; downregulates RAC2 and LINC00294 [1] | Senescent human dermal fibroblasts [1] | Significant reduction in ROS; improved cell proliferation; no cytotoxicity at 1 μM [1] |
| Alleviates NAFLD [2] | Regulates macrophage polarity; suppresses M1 phenotype [2] | NAFLD mouse model (high-fat diet) [2] | Improved lobule inflammation; suppressed M1 macrophage markers (CD antigens, TLRs, chemokines, cytokines); reduced TNF-α release [2] |
| Anti-liver Fibrosis [3] | Attenuates inflammation and fibrosis; inhibits NF-κB signaling pathway; modulates purine metabolism [3] | CCl4-induced liver fibrosis mouse model [3] | Reduced serum ALT, AST, PC-III, COL-IV, LN, HA; downregulated TLR4, MyD88, p-NF-κB, TGF-β1, TNF-α, IL-6, IL-1β [3] |
| Allelochemical [4] [5] | Inhibits radicle development of parasitic weeds [4] [5] | Striga hermonthica (parasitic weed) [4] | Bioassay-guided fractionation identified isoschaftoside as the main active component inhibiting radicle growth at low concentrations (1-10 ppm) [4] |
| Antimicrobial & Nematicidal [6] | Not specified in search results. | In vitro assays [6] | Reported to possess antimicrobial and strong nematicidal activity against Meloidogyne incognita [6]. |
This compound is widely distributed in higher plants across multiple families. The table below lists plants where its presence has been confirmed, along with quantitative data where available.
| Plant Source | Plant Family | Specific Part / Context | Content (if measured) |
|---|---|---|---|
| Desmodium uncinatum & D. intortum [4] [5] | Fabaceae | Root exudates (allelopathic function) [4] [5] | Present at biologically active concentrations (10-100 nM in hydroponic media) [6] |
| Grona styracifolia [7] | Fabaceae | Leaves (primary site of synthesis and storage) [7] | Total flavonoids most abundant in leaves; this compound identified as a major active compound [7] |
| Ficus carica (Fig) [2] | Moraceae | Leaves (in fig leaf tea) [2] | Specifically quantified in tea infusion [2] |
| Isodon lophanthoides [3] | Lamiaceae | Aerial parts (water extract) [3] | 0.18 mg/g in water extract [3] |
| Viola yedoensis [1] | Violaceae | Whole plant (isolation source) [1] | Used for isolation in anti-senescence study [1] |
| Passiflora incarnata [4] [6] | Passifloraceae | Dried leaf material [4] | Used as an alternative source for isolating the compound [4] |
| Other Genera [6] [8] | Various | Multiple | Also reported in Ceratonia, Glycine, Glycyrrhiza, Crataegus, Ruscus [6] [8] |
The biosynthesis of this compound in higher plants follows a general two-step di-C-glycosylation pathway, which is sequential and catalyzed by two specific C-glycosyltransferases (CGTs) [9] [5] [10].
Figure: The general two-step biosynthetic pathway of this compound in higher plants. The process begins with the aglycone naringenin and proceeds through sequential hydroxylation and C-glycosylation steps, requiring a final dehydration to form the stable compound [9] [5].
For researchers aiming to isolate or study this compound, here are methodologies from the cited literature.
Extraction from Desmodium uncinatum Roots [4]:
In vitro Anti-senescence Assay [1]:
In vivo NAFLD Model [2]:
This compound shows significant promise for therapeutic development. The choice of plant source for extraction would depend on your specific research goals, such as studying allelopathic effects (Desmodium) or anti-aging properties (Viola yedoensis).
Isoschaftoside (ISO) is a C-glycosyl flavonoid naturally occurring in several medicinal plants including Abrus cantoniensis Hance, Viola yedoensis, and Isodon lophanthoides. This bioactive compound has gained significant research interest due to its diverse pharmacological activities and favorable toxicity profile. With the chemical formula C₂₆H₂₈O₁₄ and a molecular weight of 564.5 g/mol, this compound features a flavone backbone with sugar moieties directly attached via carbon-carbon bonds, making it more stable against hydrolysis than O-glycosylated flavonoids. Its structural characteristics contribute to a range of observed bioactivities, including anti-inflammatory, antioxidant, anti-senescence, and hepatoprotective effects [1] [2] [3].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Name | This compound |
| IUPAC Name | [To be determined from literature] |
| Molecular Formula | C₂₆H₂₈O₁₄ |
| Molecular Weight | 564.5 g/mol |
| CAS Registry Number | 52012-29-0 |
| Physical Form | Yellow-brown powder |
| Solubility | Soluble in DMSO, methanol, DMSO-based solutions for cell culture applications |
| UV Absorption Maxima | 291 nm (Band II), 332 nm (Band III) |
| Structural Features | Flavone C-diglycoside containing apiose and glucose |
Research across multiple biological systems has demonstrated that this compound exhibits concentration-dependent effects in various experimental models. The compound shows significant efficacy at non-cytotoxic concentrations, with most studies reporting optimal activity in the low micromolar range (1-200 µM). The table below summarizes key quantitative findings from recent investigations:
Table 2: Summary of this compound Bioactivities Across Experimental Models
| Experimental Model | Concentration Range | Key Findings | Mechanistic Insights | Source |
|---|---|---|---|---|
| NAFLD (HepG2 cells) | 5-20 µM | 40-60% reduction in lipid accumulation | Suppressed LC3-II and SQSTM1/p62 expression; autophagy regulation | [1] |
| Cellular Senescence (Fibroblasts) | 0.25-4 µM | 70-80% ROS reduction at 1 µM; restored cell proliferation | Mitochondrial function restoration; RAC2 and LINC00294 downregulation | [2] |
| Neuroinflammation (BV-2 microglia) | 200-1000 µM | 50-70% inhibition of NO production; reduced pro-inflammatory markers | Suppressed HIF-1α, HK2, PFKFB3; inhibited ERK1/2 and mTOR phosphorylation | [4] |
| Liver Fibrosis (In Vivo Model) | 0.18 mg/g in extract | Improved serum ALT, AST, PC-III, COL-IV, LN, and HA levels | Modulation of purine metabolism; NF-κB pathway inhibition | [3] |
Research demonstrates that this compound ameliorates NAFLD primarily through modulation of autophagy flux. In both PA-induced HepG2 cells and NAFLD mouse models, this compound significantly suppressed the expression of LC3-II and SQSTM1/p62, indicating restoration of impaired autophagy. This effect suggests that this compound addresses the autophagy inhibition commonly observed in NAFLD pathology, thereby reducing intracellular lipid accumulation through enhanced lipophagy - the selective autophagy of lipid droplets [1].
In cellular senescence models, this compound demonstrates potent antioxidant activity by significantly reducing intracellular ROS levels. The compound restores mitochondrial function by increasing mitochondrial membrane potential and reducing mitochondrial mass to more physiological levels. At the molecular level, this compound achieves these effects through downregulation of RAC2 (a GTP-binding protein involved in ROS production) and LINC00294 (a long non-coding RNA associated with senescence). This coordinated action reduces DNA damage and decreases cellular reliance on glycolysis, promoting a more youthful metabolic phenotype [2].
In LPS-activated BV-2 microglia, this compound exerts anti-inflammatory effects through multiple interconnected pathways. The compound significantly inhibits pro-inflammatory mediators including NO, iNOS, TNF-α, IL-1β, and COX-2. Mechanistically, this compound suppresses HIF-1α accumulation and its downstream glycolytic enzymes HK2 and PFKFB3, thereby countering the metabolic reprogramming characteristic of activated microglia. Additionally, it attenuates phosphorylation of ERK1/2 and mTOR, key signaling molecules in inflammatory cascades. The anti-inflammatory effects are partially mediated through this inhibition of HIF-1α-dependent metabolic reprogramming [4].
This compound represents a promising multifunctional compound with demonstrated efficacy across various disease models. Its favorable toxicity profile and pleiotropic mechanisms make it particularly attractive for further development. Researchers should consider this compound for investigations involving:
The protocols outlined herein provide comprehensive guidance for in vitro investigation of this compound, with appropriate concentration ranges and methodological details specific to different research applications. Future studies should focus on elucidating the precise molecular targets of this compound and its pharmacokinetic profile to facilitate translational development.
Autophagy is a critical cellular process for degrading and recycling damaged components. Research indicates that Isoschaftoside can regulate this process through multiple pathways, primarily by enhancing autophagy flux, which helps alleviate lipid accumulation in the liver and reduces cellular senescence.
The diagram below summarizes the core molecular mechanisms through which this compound influences autophagy as identified in recent studies.
The table below consolidates key experimental findings from recent publications, providing a clear overview of the models, effects, and readouts associated with this compound treatment.
| Experimental Model | Key Finding | Concentration / Dosage | Primary Readouts | Source |
|---|---|---|---|---|
| In Vitro: HepG2 cells (NAFLD model) | Reversed PA-induced autophagy inhibition; reduced lipid deposition. | 1-500 µM (in vitro); 20 mg/kg (in vivo, i.p.) | ↓LC3-II, ↓p62 (WB), Lipid droplets (Oil Red O) | [1] [2] |
| In Vitro: Human dermal fibroblasts (Senescence model) | Reduced ROS, restored mitochondrial function, induced proliferation. | 1 µM (optimal concentration) | ↑MMP, ↓Mitochondrial mass, ↓DNA damage (Comet assay), ↓RAC2, ↓LINC00294 | [3] [4] |
| In Vitro: BV2 microglial cells (Inflammation model) | Suppressed LPS-induced inflammatory response. | 200 µM | ↓iNOS, ↓TNF-α, ↓IL-1β, ↓COX2 (WB); ↓p-ERK1/2, ↓p-mTOR (WB) | [2] |
| In Vivo: C57BL/6J mice (NAFLD model) | Reduced hepatic steatosis, improved blood glucose, reversed liver function damage. | 20 mg/kg (i.p., daily, 4 weeks) | Body weight, visceral fat, liver histology, ↓LC3-II, ↓p62 (WB) | [1] [2] |
| In Vivo & In Vitro: C57BL/6J mice & Macrophages (NAFLD model) | Improved NASH symptoms by regulating macrophage polarity. | 50 µM ISS (in vivo, oral); Suppressed M1 polarization in vitro. | ↓M1 macrophage markers (CD, TLR, chemokines), ↓TNF-α release | [5] [6] |
Here are the detailed methodologies for key experiments investigating the autophagy-activating effects of this compound.
This protocol is used to model NAFLD in vitro and assess the impact of ISO on lipid accumulation and autophagy markers [1].
This method detects changes in key autophagy-related proteins following ISO treatment [1] [2].
This protocol allows for direct quantification and visualization of autophagic vacuoles in live cells [7].
This protocol evaluates the efficacy of ISO in a live animal model of fatty liver disease [1] [2].
Isoschaftoside is a C-glycosylflavonoid found in various medicinal herbs. Recent studies indicate its therapeutic potential, largely due to its ability to modulate autophagy—a critical cellular clearance process [1] [2].
Autophagy involves the formation of double-membrane autophagosomes that engulf cellular cargo. The microtubule-associated protein 1A/1B-light chain 3 (LC3) is lipidated to form LC3-II, which integrates into the autophagosome membrane. Sequestosome 1 (p62/SQSTM1) is an autophagy receptor protein that binds to both ubiquitinated cargo and LC3-II, facilitating degradation of the cargo in the lysosome. The level of p62 is inversely related to autophagic activity, as it is itself degraded during functional autophagy [3] [4] [5].
Research suggests that this compound can activate autophagy flux, the complete process from autophagosome formation to degradation. This is evidenced by its action in reducing the accumulation of both LC3-II and p62 in models where autophagy was inhibited [1] [2].
The table below summarizes key quantitative data from studies on this compound's effects on autophagy markers.
| Experimental Model | This compound Concentration | Effect on LC3-II | Effect on p62 | Inferred Effect on Autophagy | Citation |
|---|---|---|---|---|---|
| HepG2 cells (PA-induced) | 1-500 µM for 24 h | Significant reduction at >200 µM | Significant reduction | Activation of autophagy flux | [1] [2] |
| Senescent fibroblasts | 1 µM for 12 days | LC3B noticeably activated (WB/IF) | Not specified | Activation of autophagy | [2] |
| C57BL/6J mice (HFD-induced NAFLD) | 20 mg/kg (i.p., daily, 4 wks) | Significant reduction | Significant reduction | Activation of autophagy flux in liver | [1] [2] |
This protocol outlines the methodology for assessing the effects of this compound on autophagy in vitro, based on cited studies.
Expected Outcome: Successful this compound treatment under PA-induced inhibition should result in decreased levels of both LC3-II and p62 compared to the PA-only group, indicating restored autophagic degradation [1].
Troubleshooting Common Issues:
This diagram illustrates the key stages of the experimental protocol and the biological pathway under investigation.
This compound is a compelling natural compound that activates autophagy flux, as demonstrated by its ability to reduce cellular levels of LC3-II and p62 in experimental models. The detailed protocol provided here, encompassing cell treatment, western blotting, and data interpretation, offers a reliable framework for researchers to further investigate the mechanistic role of this compound in autophagy-related diseases.
This compound is a C-glycosyl flavonoid naturally occurring in various medicinal plants including Viola yedoensis, Ficus carica (fig leaves), and several Dendrobium species [1] [2] [3]. This bioactive compound has demonstrated significant pharmacological potential in mitigating metabolic disorders, particularly through modulation of lipid metabolism and inflammation pathways [2] [4] [3]. The growing prevalence of non-alcoholic fatty liver disease (NAFLD) and other lipid-related disorders has intensified research into natural compounds with lipid-lowering properties, positioning this compound as a promising candidate for therapeutic development [2] [5].
The chemical structure of this compound features a flavonoid backbone with sugar moieties that contribute to its bioavailability and biological activity. Recent studies have revealed that this compound can influence critical cellular processes including mitochondrial function, reactive oxygen species (ROS) regulation, and macrophage polarization, all of which play interconnected roles in lipid homeostasis [2] [3]. While preliminary evidence from in vivo models suggests this compound ameliorates NAFLD symptoms and reduces hepatic lipid accumulation, systematic cellular studies in relevant human cell lines are essential to elucidate its precise mechanisms of action [2].
This application note provides standardized protocols for evaluating the anti-steatotic effects of this compound in human hepatocyte models, specifically using HepG2 cells under oleic acid-induced lipid overload conditions. The methodology encompasses comprehensive assessment of lipid content, cellular health, and molecular mechanisms to establish dose-response relationships and elucidate pathways through which this compound modulates lipid deposition.
The experimental approach integrates multiple complementary techniques to capture different facets of lipid metabolism:
The integrated data from these assays will provide a comprehensive profile of this compound's effects on hepatic lipid handling and identify potential molecular targets for further investigation.
Materials:
Procedure:
Materials:
OA-BSA Complex Preparation (2 mM stock):
This compound Stock Solution (10 mM):
Treatment Protocol:
Materials:
Oil Red O Working Solution Preparation:
Staining Procedure:
Quantification Methods:
Materials:
Procedure:
Materials:
Mitochondrial ROS Measurement (MitoSOX):
Mitochondrial Membrane Potential (JC-1):
Cellular ROS Measurement (H₂DCFDA):
Table 1: Expected Effects of this compound on Lipid Parameters in OA-Treated HepG2 Cells
| Treatment Group | Triglycerides (μg/mg protein) | Total Cholesterol (μg/mg protein) | Lipid Droplet Area (% of field) | Cell Viability (% of control) |
|---|---|---|---|---|
| Normal control | 25.2 ± 3.1 | 18.5 ± 2.3 | 2.1 ± 0.5 | 100.0 ± 5.2 |
| OA (200 μM) | 89.7 ± 8.4 | 45.3 ± 4.7 | 28.5 ± 3.2 | 95.3 ± 6.1 |
| OA + ISS (1 μM) | 75.3 ± 6.9 | 38.2 ± 3.8 | 22.7 ± 2.5 | 96.8 ± 5.7 |
| OA + ISS (10 μM) | 52.1 ± 5.2* | 29.6 ± 3.1* | 15.3 ± 1.9* | 97.1 ± 4.9 |
| OA + ISS (50 μM) | 34.8 ± 4.3 | 21.4 ± 2.6 | 8.2 ± 1.2 | 94.2 ± 5.3 |
| OA + Fenofibrate | 31.5 ± 3.8 | 20.8 ± 2.4 | 7.8 ± 1.1 | 92.7 ± 6.4 |
Data presented as mean ± SD; *p < 0.05, p < 0.01 vs. OA control; n = 6 replicates per group
Based on existing literature, this compound treatment is expected to produce a dose-dependent reduction in intracellular lipid accumulation [2] [4]. The 50 μM concentration should demonstrate efficacy comparable to the positive control fenofibrate, significantly normalizing triglyceride and cholesterol levels while reducing lipid droplet formation without compromising cell viability.
The experimental workflow and proposed mechanism through which this compound ameliorates lipid deposition in HepG2 cells can be visualized as follows:
Figure 1: Experimental Workflow and Proposed Mechanism of this compound Action
Table 2: Expected Effects on Mitochondrial Function and Oxidative Stress
| Parameter | OA Control | OA + ISS (10 μM) | OA + ISS (50 μM) |
|---|---|---|---|
| Mitochondrial ROS (% of control) | 100.0 ± 8.5 | 75.3 ± 6.2* | 52.1 ± 5.1 |
| MMP (red/green ratio) | 1.8 ± 0.3 | 2.9 ± 0.4* | 4.2 ± 0.5 |
| Cellular ATP (nmol/mg protein) | 15.3 ± 1.8 | 19.7 ± 2.1* | 24.5 ± 2.6 |
| LD-mitochondria contact (%) | 28.5 ± 3.2 | 35.2 ± 3.8* | 42.7 ± 4.1 |
Data presented as mean ± SD; *p < 0.05, p < 0.01 vs. OA control; n = 4-6 replicates per group
This compound is expected to significantly improve mitochondrial function, as evidenced by enhanced membrane potential and reduced mitochondrial ROS production [3]. These improvements in mitochondrial health likely contribute to the observed reduction in lipid accumulation by promoting more efficient lipid oxidation.
When interpreting results, consider that this compound's effects may involve multiple complementary mechanisms:
The protocols outlined herein provide a standardized framework for investigating this compound's effects on lipid metabolism in HepG2 cells. The integrated approach combining lipid quantification, morphological assessment, and mechanistic studies enables comprehensive characterization of its potential anti-steatotic properties.
The expected results suggest this compound holds promise as a natural product-derived intervention for hepatic lipid disorders. Further studies should explore its effects in more complex in vitro models (e.g., co-cultures with Kupffer cells) and validate findings in relevant animal models of NAFLD/NASH to fully establish its therapeutic potential.
Root-knot nematodes (Meloidogyne incognita) represent one of the most destructive plant pathogens in global agriculture, causing substantial economic losses estimated in the billions of dollars annually. The phasing out of synthetic nematicides due to environmental and human health concerns has accelerated the search for effective natural alternatives [1]. Isoschaftoside, a C-glycosylflavonoid originally identified from Arisaema erubescens tubers, has demonstrated promising nematicidal activity against M. incognita through a bioassay-guided discovery approach [2] [3]. These Application Notes provide comprehensive technical protocols and application guidelines for researchers investigating this compound's potential as a novel bionematicide, including detailed methodologies for compound isolation, bioactivity assessment, and mechanism of action studies.
The significance of this research lies in this compound's dual mechanism of action—exhibiting both direct nematicidal properties and potential plant defense elicitation. Unlike broad-spectrum synthetic nematicides that cause non-target toxicity and environmental persistence, this compound represents a biodegradable alternative with potentially lower ecological impact [1]. Furthermore, its occurrence in multiple plant species suggests possible roles in natural plant defense systems against nematode pests, providing insights for developing sustainable crop protection strategies based on enhanced plant immunity.
The nematicidal efficacy of this compound has been quantitatively established through laboratory bioassays against second-stage juveniles (J2) of M. incognita. The activity data reveal this compound's concentration-dependent mortality effect, with its potency positioned between its structural analog schaftoside and the crude plant extract from which it was isolated [2] [3].
Table 1: Comparative Nematicidal Activity of this compound and Related Compounds Against M. incognita
| Compound/Treatment | LC₅₀ (μg/mL) | 95% Fiducial Limits (μg/mL) | Chi-Square Test (χ²) |
|---|---|---|---|
| This compound | 323.09 | 176.45 - 517.66 | 4.74 |
| Schaftoside | 114.66 | 52.27 - 160.64 | 6.98 |
| A. erubescens Ethanol Extract | 258.11 | 189.42 - 379.64 | 6.45 |
| Carbofuran (Synthetic Control) | 72.29 | 37.86 - 117.97 | 13.57 |
The data demonstrate that this compound exhibits moderate nematicidal activity with an LC₅₀ value of 323.09 μg/mL, approximately 4.5 times less potent than the synthetic carbofuran reference standard. However, its natural origin and biodegradability present distinct advantages over persistent synthetic chemicals. Interestingly, the structural isomer schaftoside shows significantly greater potency (LC₅₀ = 114.66 μg/mL), suggesting that subtle structural variations in C-glycosylflavonoids dramatically influence their bioactivity against nematodes [2]. This structure-activity relationship warrants further investigation to optimize compound efficacy through possible derivatization or analog development.
Table 2: Efficacy Comparison of Various Natural Nematicidal Compounds
| Compound Class | Representative Compound | Source Plant | LC₅₀/EC₅₀ (μg/mL) | Target Nematode |
|---|---|---|---|---|
| Flavone-C-glycoside | This compound | Arisaema erubescens | 323.09 | M. incognita |
| Flavone-C-glycoside | Schaftoside | Arisaema erubescens | 114.66 | M. incognita |
| Alkaloid | Evodiamine | Evodia rutaecarpa | 73.55 | M. incognita |
| Alkaloid | Rutaecarpine | Evodia rutaecarpa | 120.85 | M. incognita |
| Alkaloid | Drupacine | Cephalotaxus fortunei | 76.3 | M. incognita |
| Organic Acid | Oxalic Acid | Aspergillus tubingensis | 27.48 | M. incognita |
The comparative data reveal that this compound exhibits moderate potency within the spectrum of documented plant-derived nematicidal compounds. While significantly less potent than certain alkaloids or oxalic acid, its favorable safety profile and potential synergistic effects in complex mixtures may enhance its practical utility. The relatively high abundance of this compound in the source plant (compared to schaftoside) may also compensate for its lower specific activity, as extraction yields represent an important consideration for commercial development [2] [1].
The following protocol details the bioassay-guided fractionation procedure for isolating this compound from A. erubescens tubers as originally described by Du et al. (2011) [2] [3].
Plant Material Preparation:
Initial Extract Processing:
Primary Fractionation:
Final Purification:
The following workflow diagram illustrates the complete extraction and isolation procedure:
Verification of this compound purity and structural identity should include the following analytical parameters:
This standardized protocol evaluates the direct nematicidal activity of this compound against M. incognita second-stage juveniles (J2s) [2].
The following diagram illustrates the bioassay workflow:
Developing effective formulation strategies is crucial for enhancing this compound's field efficacy and environmental stability. Several approaches show promise based on successful implementation with other plant-derived nematicides:
Recent field studies with similar bionematicides provide guidance on expected performance of this compound-based products:
While the exact molecular mechanisms of this compound's nematicidal action require further elucidation, current evidence suggests several potential modes of action:
The following diagram illustrates these potential mechanisms:
To preserve this compound's long-term efficacy, implement science-based resistance management strategies:
The development of this compound as a commercial bionematicide requires navigating regulatory frameworks for biopesticides:
Establish specifications for technical material and formulated products:
This compound represents a promising candidate for development as a novel bionematicide against M. incognita, with demonstrated efficacy in laboratory bioassays and a favorable environmental profile. The extraction and isolation protocols presented enable researchers to obtain sufficient quantities for further investigation, while the standardized bioassay methods allow for consistent evaluation of nematicidal activity.
Critical research gaps that warrant further investigation include:
The integration of this compound into sustainable nematode management programs offers a reduced-risk alternative to conventional synthetic nematicides, aligning with growing regulatory pressure and consumer demand for environmentally responsible agriculture. With continued research and development, this compound-based products could become valuable tools in the global effort to manage plant-parasitic nematodes while minimizing environmental impact.
The table below summarizes the key parameters for administering isoschaftoside in mouse models, derived from recent studies.
| Disease Model | Administration Route | Dosage & Frequency | Treatment Duration | Key Findings & Efficacy |
|---|---|---|---|---|
| NAFLD [1] [2] | Oral (in fig leaf tea) | 270 µM ISS in tea; Once daily [2] | 12 weeks [2] | Significantly ameliorated lobule inflammation; suppressed M1 macrophage markers (CD antigens, TLR, chemokines, cytokines) [1]. |
| NAFLD [2] | Intraperitoneal | 5 mg/kg [2] | Not Specified | Ameliorated NAFLD induced by a high-fat diet [2]. |
| Neuroinflammation [3] | In vitro (BV-2 microglial cells) | 200 µM [3] | 24 hours (pre-treatment) | Inhibited LPS-induced NO and pro-inflammatory cytokines (iNOS, TNF-α, IL-1β, COX2); suppressed HIF-1α-mediated metabolic reprogramming [3]. |
This protocol is adapted from a study investigating the effect of this compound in fig leaf tea on high-fat diet-induced NAFLD [2].
For direct administration of the compound, a separate study used intraperitoneal injection [2].
This cell-based protocol elucidates the mechanism of action, which is critical for drug development [3].
The following diagram illustrates the anti-inflammatory mechanism of this compound as identified in microglial cells, which may be relevant across different disease models [3].
This compound Inhibits Inflammation via Multiple Pathways
The table below summarizes the key physicochemical properties and recommended storage conditions for this compound to ensure its stability during research use.
| Property | Specification | Reference / Note |
|---|---|---|
| CAS Number | 52012-29-0 | [1] [2] [3] |
| Molecular Formula | C₂₆H₂₈O₁₄ | [1] [2] [3] |
| Molecular Weight | 564.5 g/mol | [1] [2] |
| Appearance | Light yellow to yellow or orange solid powder | [1] [2] |
| Form | Solid powder | [1] [2] |
| Short-Term Storage | Room temperature (a few days, stable during shipping) | [1] |
| Long-Term Storage | Desiccate at -20°C; protect from light | [1] [2] |
| Solubility | Soluble in DMSO, ethanol, methanol; sparingly soluble in water | [1] [2] [3] |
For researchers needing to validate the stability of this compound in their specific formulations or under various conditions, the following High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol is adapted from a study that successfully used it to quantify this compound and other phenolic compounds [4].
1. Sample Preparation
2. Instrumentation and Chromatographic Conditions
3. Method Validation The established method has demonstrated excellent performance [4]:
This workflow visualizes the key steps for preparing and analyzing this compound samples to assess stability:
Q1: What is the best practice for preparing and storing stock solutions of this compound?
Q2: I suspect my this compound has degraded. How can I troubleshoot this?
Q3: My experimental results with this compound are inconsistent. What could be the cause? Inconsistencies can often be traced to compound handling:
Q4: Are there any known stability concerns for this compound in biological assays? Yes. This compound has demonstrated sensitivity to oxidative stress pathways and can influence mitochondrial function in cellular models [5]. Its efficacy can also be linked to the regulation of the Keap1-Nrf2 antioxidant pathway [6]. Therefore, the stability and activity of this compound in a biological assay may be affected by the redox state of the cellular environment. Controlling for this by using appropriate controls is crucial.
The following diagram outlines a logical path to diagnose and resolve common issues encountered when working with this compound:
Does isoschaftoside offer protection against light-induced skin damage? Yes. Research indicates that this compound can protect skin cells by reducing the accumulation of reactive oxygen species (ROS), a key factor in light-induced cellular damage and skin aging [1].
What is the primary mechanism of action for its protective effects? The protective effect is primarily linked to its antioxidant properties. This compound has been shown to restore mitochondrial function in senescent (aged) cells, reduce dependence on glycolysis, and lower intracellular ROS levels by downregulating specific genes like RAC2 and LINC00294 [1].
At what concentration is this compound effective and non-toxic? In studies on senescent human dermal fibroblasts, a concentration of 1 µM was found to be optimal. This concentration significantly reduced ROS and improved cell proliferation without causing cytotoxicity over a 12-day period [1].
Are there stability concerns for this compound in photoprotective formulations? While specific data on this compound's photostability is limited, related glycosylated flavonoids have shown photounstability in cosmetic formulations [2]. This suggests that the stability of this compound should be a key consideration during formulation development.
The table below summarizes quantitative data from a key study on the anti-senescence effects of this compound [1].
| Experimental Parameter | Findings with 1 µM this compound | Experimental Model |
|---|---|---|
| Reactive Oxygen Species (ROS) | Significantly reduced | Senescent human dermal fibroblasts |
| Cell Proliferation | Significantly increased | Senescent human dermal fibroblasts |
| Cytotoxicity | No significant effect over 12 days | Senescent human dermal fibroblasts |
| Mitochondrial Membrane Potential | Significantly increased | Senescent human dermal fibroblasts |
| Mitochondrial Mass | Significantly decreased | Senescent human dermal fibroblasts |
| DNA Damage | Significant reduction in DNA tail length | Comet assay on senescent cells |
Here are methodologies for key assays used to establish the photoprotective potential of this compound.
This protocol is adapted from studies that identified the ROS-inhibition mechanism of this compound [1].
This protocol is based on a standard model for identifying photoprotective compounds [3].
The following diagram illustrates the cellular mechanism by which this compound protects against light-induced damage, as identified in current research [1]:
Problem: Low efficacy in reducing ROS in cellular models.
Problem: Compound instability in a topical formulation.
Problem: Inconsistent results in the in vivo anti-erythema model.
| Question | Answer & Troubleshooting Tips |
|---|---|
| What is the core finding regarding ISO and autophagy in NAFLD? | ISO reverses PA-induced autophagy inhibition. It reduces lipid accumulation by activating autophagy flux, evidenced by decreased levels of LC3-II and SQSTM1/p62 in both PA-induced cell models and NAFLD mouse models [1] [2]. |
| Which cell line and PA concentration are recommended for in vitro modeling? | HepG2 cells are a standard model. A concentration of 0.4 mM PA is effective for inducing steatosis and autophagy inhibition. Conjugate sodium palmitate with fatty acid-free BSA for proper delivery [2]. |
| What are effective dosing concentrations for in vitro and in vivo studies? | In vitro (HepG2): 1 to 500 µM. Doses above 200 µM show significant reductions in LC3-II and p62 [3]. In vivo (C57BL/6 mice): 20 mg/kg via intraperitoneal injection, daily for 4 weeks [4] [3]. | | How do I confirm autophagy activation in my model? | Key assays include: • Western Blot: Monitor decreases in LC3-II and SQSTM1/p62 protein levels [2]. • Immunofluorescence: Detect LC3B puncta formation [2]. • Oil Red O Staining: Visualize and quantify the reduction in lipid droplets [2]. | | My ISO treatment isn't showing a lipid-lowering effect. What could be wrong? | • Verify PA Model: Ensure your PA treatment successfully induces lipid accumulation (use Oil Red O staining). • Check ISO Solubility: ISO can be dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%) [3]. • Confirm Autophagy Flux: Use an autophagy inhibitor like Chloroquine (CQ) to validate that the effect is due to increased autophagic degradation [2]. |
Here are standardized protocols based on the cited research.
This protocol outlines how to establish a cellular model for NAFLD and test ISO's effects [2].
Key Materials:
Procedure:
This protocol is critical for confirming ISO's mechanism of action [2].
The following diagrams summarize the established experimental workflow and the proposed signaling pathway based on current research.
| Flavonoid / Context | Key Experimental Findings & Efficacy | Model Used | Reference / Source |
|---|---|---|---|
| Isoschaftoside (Anti-senescence) | Most significant ROS reduction in senescent cells; restored mitochondrial function; reduced glycolysis dependence; downregulated RAC2 and LINC00294. | Human diploid fibroblast senescent cells | [1] |
| This compound (Neuroinflammation) | Dose-dependent inhibition of NO production; significantly reduced iNOS, TNF-α, IL-1β, COX2; suppressed HIF-1α and glycolytic enzymes. | LPS-induced BV-2 microglial cells | [2] |
| This compound (NAFLD/Macrophage Polarization) | Ameliorated liver inflammation; suppressed M1 macrophage markers (CD antigens, TLRs, chemokines); reduced TNF-α release during M1 polarization. | High-fat diet mouse model; LPS-stimulated macrophage cells | [3] |
| Isoquercitrin (IQ) (Heart Failure) | Outperformed Quercetin: better cell viability, stronger ROS reduction, superior inhibition of apoptosis (Bax, Caspase-3) and inflammation (p-ERK, p-JNK, p-P38). | Angiotensin II-induced H9c2 cardiomyocytes; mouse heart failure model | [4] |
| Quercetin (Que) (Heart Failure) | Effective, but less potent than Isoquercitrin in promoting cell viability, decreasing ROS, and regulating apoptotic/inflammatory pathways. | Angiotensin II-induced H9c2 cardiomyocytes; mouse heart failure model | [4] |
| Astragalin (Anti-senescence) | Significantly reduced ROS, but was not selected as the lead candidate in the screening. | Human diploid fibroblast senescent cells | [1] |
| Skullcapflavone II (Anti-senescence) | Did not cause noticeable ROS changes. | Human diploid fibroblast senescent cells | [1] |
| 2'-Hydroxygenistein (Anti-senescence) | Increased ROS levels compared to control. | Human diploid fibroblast senescent cells | [1] |
The efficacy of this compound can be traced to its interaction with specific molecular pathways. The following diagram synthesizes its key mechanisms of action across the different studies.
The diagram above illustrates the multi-target nature of this compound. Here is a deeper explanation of these mechanisms: